molecular formula C16H17BrN2O B2914778 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one CAS No. 190436-38-5

3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one

Cat. No.: B2914778
CAS No.: 190436-38-5
M. Wt: 333.229
InChI Key: BPFWHSDBBPYSOT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one is a heterocyclic compound featuring a cinnolinone core fused with a bromophenyl substituent and dimethyl groups.

Properties

IUPAC Name

3-(4-bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-16(2)8-14-12(15(20)9-16)7-13(18-19-14)10-3-5-11(17)6-4-10/h3-6,19H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFWHSDBBPYSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with a suitable diketone in the presence of a base, followed by cyclization to form the tetrahydrocinnolinone core . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Crystallographic Features

Chromenone Derivatives

The compound 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one () shares the 4-bromophenyl and dimethyl substituents but differs in its chromenone core. Key structural comparisons include:

  • Dihedral Angles: The chromenone’s aryl ring (C1–C6) forms a near-perpendicular angle (89.5°) with the chromene unit, while intramolecular N–H⋯O hydrogen bonds stabilize its conformation. In contrast, pyrazole analogs () exhibit smaller dihedral angles (4.6–10.5°) between substituent rings, suggesting greater planarity .
  • Puckering Parameters: The chromenone’s six-membered ring adopts an envelope conformation (puckering amplitude Q = 0.423 Å), whereas cinnolinone derivatives may display distinct ring conformations due to nitrogen placement .
Pyrazole and Oxadiazole Derivatives
  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () highlights the role of halogen substituents. The 4-fluorophenyl group in pyrazoles induces dihedral angles of 4.6–10.5° with the pyrazole ring, influencing crystal packing. The 4-bromophenyl group in the target compound likely enhances van der Waals interactions due to its larger atomic radius .
  • Oxadiazole derivatives () with 4-bromophenyl groups exhibit anti-inflammatory activity (59.5–61.9% inhibition), comparable to indomethacin (64.3%). This suggests bromophenyl-containing heterocycles may broadly enhance bioactivity .
Table 1: Structural Comparison of Bromophenyl-Containing Compounds
Compound Class Core Structure Key Substituents Dihedral Angle (°) Bioactivity (% Inhibition)
Cinnolinone (Target) Cinnolinone 4-Bromophenyl, 7,7-dimethyl Not reported Not reported
Chromenone () Chromenone 4-Bromophenyl, 7,7-dimethyl 89.5 Not reported
Pyrazole () Pyrazole 4-Fluorophenyl, 4-bromophenyl 4.6–10.5 Not reported
Oxadiazole () Oxadiazole 4-Bromophenyl Not reported 59.5–61.9 (anti-inflammatory)

Biological Activity

3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one is a synthetic organic compound classified within the tetrahydrocinnoline family. Its molecular formula is C16H17BrN2O, and it has a molar mass of approximately 333.22 g/mol. The compound features a bromophenyl group which may enhance its biological activity and reactivity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The unique structure of this compound consists of a tetrahydrocinnoline framework with a brominated phenyl moiety. This configuration potentially confers distinct biological activities compared to simpler analogs.

PropertyValue
Molecular FormulaC16H17BrN2O
Molar Mass333.22 g/mol
Chemical ClassTetrahydrocinnoline
Functional GroupsBromophenyl group

Neurotoxicity Studies

Recent studies have explored the neurotoxic potential of related compounds on aquatic species. For instance, research involving derivatives like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) assessed its effects on the AchE activity and malondialdehyde (MDA) levels in the brains of rainbow trout (Oncorhynchus mykiss) alevins. The study indicated that these compounds could influence behavioral parameters and swimming potential due to their neurotoxic effects.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-(4-Bromophenyl)-2-methylpropan-1-oneC10H11BrOLacks tetrahydrocinnoline structure; used in organic synthesis.
2-(4-Bromophenyl)benzimidazoleC13H10BrN2Contains benzimidazole core; studied for anticancer properties.
1-(4-Bromophenyl)-3-methylbutan-2-oneC12H15BrOSimilar aromatic substitution but different carbon skeleton; used in flavoring agents.

The structural uniqueness of this compound may enhance its potential as a therapeutic agent compared to these analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one?

  • Methodological Answer : The compound can be synthesized via Claisen–Schmidt condensation followed by Michael addition , as demonstrated in related cinnolinone derivatives. Key steps include:

  • Reacting 4-bromobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in ethanol using L-proline as a catalyst to form the chromene backbone .
  • Optimizing reaction temperature (typically 70–80°C) and solvent polarity to enhance cyclization efficiency.
  • Purification via recrystallization from ethanol or methanol to isolate crystalline products .

Q. How should researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and dimethyl substituents (δ ~1.2–1.4 ppm for CH3_3) .
  • X-ray crystallography : Resolve the envelope conformation of the cinnolinone ring and dihedral angles between the bromophenyl and chromene units (e.g., angles near 88.6° observed in analogous structures) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680–1700 cm1^{-1}) and N–H bending modes (if present) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol or methanol for high-purity crystals, leveraging solubility differences between the product and unreacted starting materials .
  • Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate polar byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodological Answer :

  • Analyze puckering parameters (e.g., Q = 0.423 Å, θ = 54.2° for envelope conformations) to quantify deviations from planarity in the cinnolinone ring .
  • Compare hydrogen-bonding motifs (e.g., N–H⋯O interactions forming S(6) rings) with analogous structures to identify solvent- or substituent-dependent packing variations .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯H contacts contributing ~10% to crystal stability) .

Q. What experimental strategies optimize reaction yields when steric hindrance from the dimethyl group occurs?

  • Methodological Answer :

  • Adjust solvent polarity (e.g., switch from ethanol to DMF) to enhance solubility of bulky intermediates .
  • Introduce microwave-assisted synthesis to reduce reaction time and minimize side reactions (e.g., over-oxidation) .
  • Employ DFT calculations to model transition states and identify steric bottlenecks in the cyclization step .

Q. How do researchers address discrepancies in spectral data between synthetic batches?

  • Methodological Answer :

  • Perform variable-temperature NMR to detect dynamic effects (e.g., rotational barriers in the dimethyl groups) .
  • Validate purity via HPLC-MS to rule out co-eluting impurities (e.g., unreacted 4-bromobenzaldehyde) .
  • Re-examine crystallization conditions: Trace solvents (e.g., water in ethanol) can induce polymorphic variations affecting spectral profiles .

Q. What mechanistic insights explain the role of hydrogen bonding in stabilizing the solid-state structure?

  • Methodological Answer :

  • Map intermolecular N–H⋯O and C–H⋯Br interactions using crystallographic data (e.g., d(N⋯O) = 2.89 Å) to explain hexagonal packing parallel to the ab plane .
  • Quantify hydrogen bond energies via Natural Bond Orbital (NBO) analysis to prioritize key stabilizing interactions .
  • Compare thermal stability (TGA/DSC) of polymorphs to correlate hydrogen-bonding networks with melting points .

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